molecular formula C16H13NO4 B573154 3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one CAS No. 1245647-80-6

3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one

Cat. No. B573154
Key on ui cas rn: 1245647-80-6
M. Wt: 283.283
InChI Key: OYKAKASLTRZSEN-UHFFFAOYSA-N
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Patent
US08742109B2

Procedure details

A 2000 L reactor was charged with dichloromethane (489.4 kg), followed by 3-hydroxy-3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one (92.0 kg, 307 mol) in four 23 kg portions over 1 h. The resultant solution was stirred at ambient temperature for 1 h and triethylsilane (107.2 kg, 921 mol) was added. The mixture was cooled to −5° C. and trifluoroacetic acid (105.1 kg, 921 mol) was added at a rate of 25-30 kg/h such that the temperature of the reaction mixture remained below 0° C. The mixture was stirred at −5-0° C. for 2.5 h, warmed to 18-20° C., stirred for a further 6.5 h and concentrated to dryness under reduced pressure at a temperature <30° C. Methyl tert-butyl ether (139.8 kg) was added to the residue at 15-20° C. and the mixture concentrated to near-dryness under reduced pressure at a temperature <35° C. The mixture was filtered in a centrifugal filter and a 2000 L reactor was charged with the filter cake, followed by methanol (72.7 kg). The mixture was stirred at 10-15° C. for 0.5 h and filtered in a centrifugal filter. The filter cake was dried under reduced pressure at 40-50° C. to afford 3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one (68.0 kg, 78%) as a colorless solid: purity (HPLC-UV at 254 nm) 99.3%.
Name
3-hydroxy-3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one
Quantity
92 kg
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
23 kg
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
107.2 kg
Type
reactant
Reaction Step Three
Quantity
105.1 kg
Type
reactant
Reaction Step Four
Quantity
489.4 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[C:2]1([C:12]2[C:21]([OH:22])=[CH:20][C:15]3[O:16][CH2:17][CH2:18][O:19][C:14]=3[CH:13]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:11].C([SiH](CC)CC)C.FC(F)(F)C(O)=O>ClCCl>[OH:22][C:21]1[C:12]([CH:2]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[NH:4][C:3]2=[O:11])=[CH:13][C:14]2[O:19][CH2:18][CH2:17][O:16][C:15]=2[CH:20]=1

Inputs

Step One
Name
3-hydroxy-3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one
Quantity
92 kg
Type
reactant
Smiles
OC1(C(NC2=CC=CC=C12)=O)C1=CC2=C(OCCO2)C=C1O
Name
four
Quantity
23 kg
Type
solvent
Smiles
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
107.2 kg
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Four
Name
Quantity
105.1 kg
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Five
Name
Quantity
489.4 kg
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −5-0° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 18-20° C.
STIRRING
Type
STIRRING
Details
stirred for a further 6.5 h
Duration
6.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure at a temperature <30° C
ADDITION
Type
ADDITION
Details
Methyl tert-butyl ether (139.8 kg) was added to the residue at 15-20° C.
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated to near-dryness under reduced pressure at a temperature <35° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered in
FILTRATION
Type
FILTRATION
Details
a centrifugal filter
ADDITION
Type
ADDITION
Details
a 2000 L reactor was charged with the filter cake
STIRRING
Type
STIRRING
Details
The mixture was stirred at 10-15° C. for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered in a centrifugal filter
CUSTOM
Type
CUSTOM
Details
The filter cake was dried under reduced pressure at 40-50° C.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OC=1C(=CC2=C(OCCO2)C1)C1C(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 68 kg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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